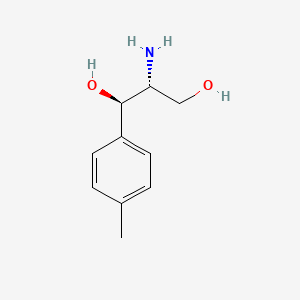![molecular formula C14H22INO4Si B12597528 tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane CAS No. 874336-02-4](/img/structure/B12597528.png)
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane is an organosilicon compound with the molecular formula C14H24INO4Si. This compound is characterized by the presence of a tert-butyl group, an iodo group, a nitrophenoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane.
Reaction Conditions: The reaction between 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group. These transformations enable the compound to act as a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane: This compound lacks the nitrophenoxy group and has different reactivity and applications.
tert-Butyl[2-(2-iodoethoxy)dimethylsilane: This compound has a simpler structure and is used in different synthetic applications.
tert-Butyl[2-(2-iodo-4-nitrophenoxy)ethoxy]dimethylsilane: This compound has a similar structure but with a different substitution pattern on the phenoxy ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis.
Properties
CAS No. |
874336-02-4 |
|---|---|
Molecular Formula |
C14H22INO4Si |
Molecular Weight |
423.32 g/mol |
IUPAC Name |
tert-butyl-[2-(2-iodo-5-nitrophenoxy)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C14H22INO4Si/c1-14(2,3)21(4,5)20-9-8-19-13-10-11(16(17)18)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
IAZAUBCTYCKRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



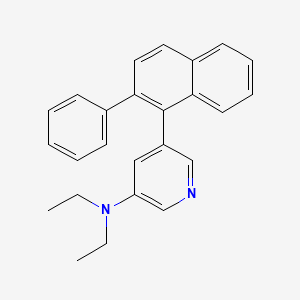
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
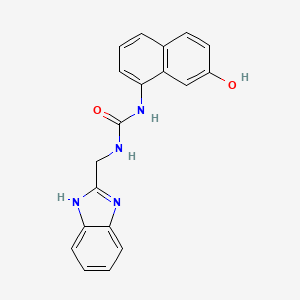
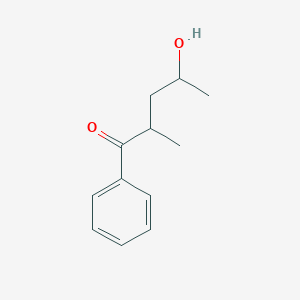
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)
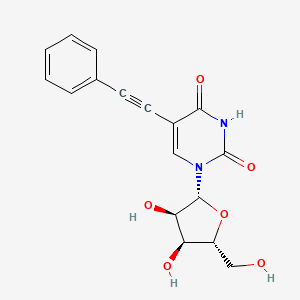

![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
